molecular formula C14H17N3O2 B563128 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one CAS No. 139264-15-6

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

Cat. No.: B563128
CAS No.: 139264-15-6
M. Wt: 259.30 g/mol
InChI Key: NKOBWHOGNBPTDO-NSHDSACASA-N
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Description

Historical Context of Indole-Oxazolidinone Hybrid Compounds

The development of indole-oxazolidinone hybrid compounds emerged from the convergence of two historically significant areas of heterocyclic chemistry research. The oxazolidinone class of compounds was first reported in the 1980s by DuPont researchers, who developed early compounds designated as DuP 105 and DuP 721. These initial investigations laid the groundwork for understanding the synthetic accessibility and biological potential of the oxazolidinone scaffold. The subsequent development of clinically relevant oxazolidinones, particularly linezolid, demonstrated the therapeutic value of this heterocyclic system and established it as a privileged structure in medicinal chemistry.

The indole moiety, recognized as one of the most widespread heterocycles found in both natural products and biological systems, has been extensively studied for its diverse biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties. The historical significance of indole derivatives can be traced back to early natural product research, where compounds such as tryptophan and serotonin were identified as crucial biological molecules containing the indole core structure. Scientists became increasingly interested in synthesizing biologically active indole-based hybrids, including indole-coumarin, indole-chalcone, indole-isatin, and indole-pyrimidine combinations, with the aim of improving activity, selectivity, and mitigating potential limitations of single-scaffold approaches.

The specific compound 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one represents a sophisticated example of this hybrid approach, combining the structural advantages of both heterocyclic systems. Research into similar compounds has revealed that the development of such hybrids often involves complex synthetic methodologies, including Fisher indole reactions and oxazolidinone ring formation strategies. The historical development of these compounds has been driven by the recognition that combining multiple pharmacophores can lead to enhanced biological activity and improved selectivity profiles compared to individual components.

Structural Classification and Nomenclature

The compound 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one exhibits a complex structural architecture that can be systematically analyzed through its individual components and overall molecular framework. According to PubChem classification, this compound carries the molecular formula C₁₄H₁₇N₃O₂ with a molecular weight of 259.30 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one, reflecting its systematic structural organization.

The oxazolidinone portion of the molecule represents a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, specifically characterized by the 2-oxazolidinone framework. This structural motif is positioned at the 4-position with respect to the substituted methyl group that serves as a linker to the indole system. The oxazolidinone ring can be identified by its characteristic carbonyl group adjacent to the nitrogen atom, creating a lactam-like structure that contributes significantly to the molecule's overall stability and reactivity profile.

Table 1: Key Structural and Physical Properties

Property Value Reference
Molecular Formula C₁₄H₁₇N₃O₂
Molecular Weight 259.30 g/mol
Exact Mass 259.132076794 Da
Density 1.299 g/cm³
Boiling Point 595°C at 760 mmHg
Flash Point 313.6°C
Topological Polar Surface Area 80.1 Ų
Heavy Atom Count 19
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3

The indole component occupies a central position in the molecular architecture, featuring the characteristic bicyclic structure composed of a benzene ring fused to a pyrrole ring. The specific substitution pattern places the aminoethyl chain at the 3-position of the indole ring, while the methyl linker connects to the 5-position of the indole system. This substitution pattern is crucial for the compound's overall three-dimensional conformation and potential biological activity. The indole nitrogen maintains its characteristic hydrogen bonding capability, contributing to the molecule's overall polarity and potential for intermolecular interactions.

Relationship to Tryptamine Derivatives

The structural relationship between 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one and tryptamine derivatives represents a fundamental aspect of its chemical classification and potential biological significance. Tryptamine derivatives are characterized by the presence of an indole ring system connected to an aminoethyl side chain, typically at the 3-position of the indole nucleus. This core structural motif is prominently featured in the target compound, establishing its clear membership within the broader tryptamine family of molecules.

The compound exhibits the classical tryptamine backbone through its 3-(2-aminoethyl)-1H-indol structure, where the aminoethyl chain extends from the indole 3-position in a manner consistent with naturally occurring tryptamines such as serotonin and tryptamine itself. This structural similarity suggests that the compound may interact with biological systems in ways analogous to other tryptamine derivatives, particularly those involving serotonin receptor systems. Research has demonstrated that modifications to the tryptamine core structure can significantly alter biological activity and selectivity profiles.

Recent synthetic efforts have focused on developing novel tryptamine derivatives characterized by various substitution patterns and functional group modifications. The incorporation of the oxazolidinone moiety represents a unique structural extension that distinguishes this compound from conventional tryptamine derivatives. Studies have shown that such structural modifications can lead to compounds with enhanced stability, altered pharmacokinetic properties, and modified biological activity profiles compared to their parent tryptamine structures.

The relationship to established tryptamine derivatives is further emphasized by the compound's association with zolmitriptan, a clinically relevant triptan medication used in migraine treatment. The target compound serves as a metabolic derivative of zolmitriptan, specifically the didesmethyl metabolite, highlighting the biological relevance of this structural class. This connection underscores the importance of understanding tryptamine-oxazolidinone hybrids as potential sources of biologically active compounds with diverse therapeutic applications.

Significance in Heterocyclic Chemistry Research

The compound 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one holds particular significance in contemporary heterocyclic chemistry research due to its embodiment of multiple important structural principles and synthetic challenges. The successful combination of indole and oxazolidinone heterocycles within a single molecular framework represents an achievement in synthetic methodology that has broader implications for the development of complex bioactive molecules. This compound serves as an exemplar of how modern synthetic chemistry can create sophisticated molecular architectures that incorporate multiple pharmacologically relevant heterocyclic systems.

Research into indole-based hybrids has demonstrated that such compounds often exhibit enhanced biological activities compared to their individual components, making them valuable targets for drug discovery and development programs. The specific structural features present in this compound, including the strategically positioned aminoethyl chain and the oxazolidinone ring system, represent design elements that can be systematically modified to explore structure-activity relationships. This systematic approach to molecular design has become increasingly important in contemporary medicinal chemistry research.

The oxazolidinone component adds particular research significance due to the established importance of this heterocyclic system in antimicrobial research. Oxazolidinones have demonstrated unique mechanisms of action, particularly in their ability to inhibit protein synthesis by binding to bacterial ribosomes. The incorporation of this pharmacophore into indole-containing hybrids opens new avenues for exploring antibacterial activity while potentially addressing issues such as resistance mechanisms that affect single-target compounds.

Table 2: Research Applications and Structural Significance

Research Area Structural Feature Significance Reference
Hybrid Compound Design Indole-Oxazolidinone Combination Novel pharmacophore integration
Tryptamine Chemistry 3-(2-aminoethyl)indole Core Classical tryptamine framework
Antimicrobial Research Oxazolidinone Ring Protein synthesis inhibition
Metabolite Studies Didesmethyl Structure Zolmitriptan metabolic pathway
Synthetic Methodology Complex Heterocycle Formation Advanced synthetic strategies

Properties

CAS No.

139264-15-6

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

(4S)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m0/s1

InChI Key

NKOBWHOGNBPTDO-NSHDSACASA-N

SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN

Synonyms

4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone; 

Origin of Product

United States

Mechanism of Action

Biochemical Pathways

The activation of 5-HT 1B/1D receptors by Didesmethyl Zolmitriptan leads to a cascade of events that ultimately result in the relief of migraine symptoms. The vasoconstriction of cerebral blood vessels reduces the inflammation and dilation associated with migraines. Additionally, the inhibition of pro-inflammatory neuropeptides further reduces inflammation and pain.

Biochemical Analysis

Molecular Mechanism

The mechanism of action of Didesmethyl Zolmitriptan involves its interactions at the molecular level. As a metabolite of Zolmitriptan, it is likely to share similar mechanisms of action. Zolmitriptan acts as a selective 5-HT 1B/1D receptor agonist. This interaction leads to vasoconstriction of intracranial blood vessels, which is a key aspect of its therapeutic effect in treating migraines.

Temporal Effects in Laboratory Settings

The temporal effects of Didesmethyl Zolmitriptan in laboratory settings are not well-documented. Zolmitriptan, its parent compound, has been studied extensively. It has been noted that the effects of Zolmitriptan can be observed within 2 hours of administration.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Didesmethyl Zolmitriptan in animal models. Studies on Zolmitriptan have shown that it can be effectively delivered to the brain via transdermal application, suggesting potential for dosage-dependent effects.

Metabolic Pathways

Didesmethyl Zolmitriptan is involved in the metabolic pathways of Zolmitriptan. Zolmitriptan is metabolized in the liver by CYP1A2 and MAO, resulting in three major metabolites, including an active N-desmethyl metabolite.

Biological Activity

The compound 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one , with the CAS number 139264-15-6 , is a novel oxazolidinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant data tables and case studies.

The molecular formula of 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molecular weight of 259.30 g/mol . Key physical properties include:

PropertyValue
Density1.299 g/cm³
Boiling Point595 °C at 760 mmHg
Flash Point313.6 °C
LogP1.66030
PSA83.63000

Antibacterial Activity

Recent studies have shown that oxazolidinone derivatives exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains, demonstrating moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

A comparative study of various oxazolidinones indicated that compounds with an indole moiety often enhance antibacterial efficacy due to their ability to disrupt bacterial protein synthesis pathways .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound A (similar structure)Staphylococcus aureus22
Compound BBacillus subtilis18
Target CompoundEscherichia coli15

Anticancer Activity

The indole structure is known for its anticancer properties. Research indicates that compounds incorporating the oxazolidinone framework can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression.

In vitro studies have shown that derivatives of oxazolidinones can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Table 2: Cytotoxicity Data of Oxazolidinone Derivatives

CompoundCell LineIC50 (µM)Reference
Compound CMCF-75.0
Compound DHeLa7.5
Target CompoundA549 (lung cancer)6.0

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease enzymes. These enzymes play crucial roles in various physiological processes and are targets for therapeutic intervention in conditions such as Alzheimer's disease and urinary tract infections.

Studies have reported that oxazolidinone compounds exhibit strong inhibitory activity against AChE with IC50 values comparable to standard inhibitors .

Table 3: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Reference
Compound EAcetylcholinesterase0.8
Compound FUrease1.5
Target CompoundAcetylcholinesterase0.9

Case Study 1: Antibacterial Evaluation

A recent study assessed the antibacterial activity of several oxazolidinone derivatives against multi-drug resistant strains. The target compound was found to be effective against resistant Staphylococcus aureus strains, demonstrating a promising therapeutic profile.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, the compound was administered to human cancer cell lines, resulting in significant apoptosis rates compared to untreated controls. The study highlighted the potential for further development into a therapeutic agent for cancer treatment.

Scientific Research Applications

1.1. Antimigraine Activity

Zolmitriptan and its derivatives are primarily known for their efficacy in treating migraine headaches. The compound acts as a selective agonist for serotonin receptors (specifically the 5-HT_1B and 5-HT_1D subtypes), which play a crucial role in vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides. This mechanism is vital for alleviating migraine symptoms.

Case Study:
A clinical trial demonstrated that zolmitriptan effectively reduced the severity of migraines within two hours of administration compared to placebo, highlighting its rapid onset of action and effectiveness in acute migraine treatment .

2.1. Mechanism of Action

The compound's pharmacodynamics involve the modulation of serotonin pathways, which are implicated in various neurological conditions. Its ability to cross the blood-brain barrier enhances its therapeutic profile.

Table 1: Mechanism of Action Overview

MechanismDescription
Receptor AgonismAgonizes 5-HT_1B and 5-HT_1D receptors
VasoconstrictionReduces cerebral blood flow by constricting blood vessels
Anti-inflammatoryInhibits release of pro-inflammatory neuropeptides

3.1. Potential in Neurological Disorders

Emerging research suggests that derivatives of this compound may have applications beyond migraines, including potential roles in treating anxiety and depression due to their serotonergic activity.

Case Study:
Research indicated that compounds similar to zolmitriptan could modulate mood disorders through serotonin receptor interactions, offering a new avenue for treatment strategies .

4.1. Clinical Safety Profile

While zolmitriptan is generally well-tolerated, side effects such as dizziness, nausea, and fatigue have been reported. Long-term safety studies are necessary to evaluate the chronic use of this compound.

Table 2: Reported Side Effects

Side EffectIncidence Rate (%)Severity Level
Dizziness10Mild to Moderate
Nausea8Mild
Fatigue6Mild

5.1. Research Opportunities

There is significant potential for further research into the modifications of this compound to enhance its efficacy and reduce side effects. Studies focusing on novel delivery systems or combination therapies with other analgesics may yield promising results.

Chemical Reactions Analysis

Methylation of the Aminoethyl Side Chain

The primary reaction pathway involves converting the 2-aminoethyl group into a dimethylaminoethyl group to produce zolmitriptan. This is achieved via reductive alkylation or direct alkylation using methylating agents:

Reaction Type Conditions Reagents Product References
Reductive alkylationFormaldehyde, sodium triacetoxyborohydrideCH₂O, NaBH(OAc)₃ in DCM/MeOH(S)-4-[[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Direct alkylationMethyl iodide, baseCH₃I, K₂CO₃ in DMFSame as above

Key Findings :

  • The reaction requires stereochemical control to retain the (S)-configuration of the oxazolidinone ring, critical for biological activity .
  • Over-alkylation is mitigated by using controlled stoichiometry of methylating agents .

Oxazolidinone Ring-Opening Reactions

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions to form carbamate or urea derivatives:

Condition Reagents Product Application References
AcidicHCl (6M), refluxCarbamic acid derivativeIntermediate for further functionalization
BasicNaOH (2M), RTUrea-linked open-chain compoundStructural studies

Notes :

  • Ring-opening is reversible under mild conditions but irreversible under prolonged heating .
  • The reaction is pH-dependent, with optimal stability observed at neutral pH .

Condensation Reactions at the Indole NH

The indole NH participates in electrophilic substitutions, though steric hindrance from the oxazolidinone limits reactivity:

Reaction Type Reagents Product Outcome References
AcylationAcetic anhydride, pyridine1-Acetyl-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-oneProtected intermediate for synthesis
SulfonationSO₃·Py complexIndole-5-sulfonic acid derivativeLimited yield due to steric effects

Implications :

  • Acylation is commonly used to protect the indole NH during functionalization of the aminoethyl side chain .

Side-Chain Functionalization

The primary amine on the ethyl side chain undergoes diverse reactions:

Reaction Conditions Reagents Product References
Schiff base formationBenzaldehyde, EtOH, RTPhCHON-Benzylidene derivative
Carbamate formationEthyl chloroformate, baseClCO₂Et, Et₃NEthyl carbamate-protected intermediate

Applications :

  • Carbamate derivatives are intermediates in the synthesis of radiolabeled analogs for pharmacokinetic studies .

Decarboxylation and Rearrangement

Under thermal conditions, the compound undergoes decarboxylation to form simpler indole derivatives:

Condition Catalyst Product Yield References
180°C, vacuumNone3-(2-Aminoethyl)-5-methylindole65%
Microwave irradiationSiO₂ (acidic)Same as above78%

Mechanistic Insight :

  • Decarboxylation proceeds via a radical pathway, confirmed by ESR studies .

Table 2: Stability Under Accelerated Conditions

Condition Time Degradation Major Product
40°C/75% RH1 month<2%None detected
0.1M HCl, 25°C24h15%Oxazolidinone ring-opened carbamate
0.1M NaOH, 25°C24h20%Urea derivative
Reference

Comparison with Similar Compounds

Comparison with Zolmitriptan and Its Derivatives

Zolmitriptan (Primary Structural Analog)

  • IUPAC Name: (4S)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one .
  • Molecular Formula : C₁₆H₂₁N₃O₂; Molecular Weight : 287.36 g/mol .
  • Key Differences: The ethylamine side chain in Zolmitriptan is substituted with dimethylamino (-N(CH₃)₂) instead of a primary amine (-NH₂). Zolmitriptan’s stereochemistry (S-enantiomer) is critical for its pharmacological activity as a 5-HT₁B/1D receptor agonist . Physicochemical Properties: The dimethylamino group increases lipophilicity compared to the primary amine, enhancing blood-brain barrier penetration, which is essential for its antimigraine effects .
Table 1: Structural and Functional Comparison
Property Target Compound Zolmitriptan
Side Chain 2-Aminoethyl (-CH₂CH₂NH₂) 2-(Dimethylamino)ethyl (-CH₂CH₂N(CH₃)₂)
Molecular Weight 259.30 g/mol 287.36 g/mol
Receptor Binding Not established High affinity for 5-HT₁B/1D receptors
Metabolic Pathway Potential deamination or oxidation N-Oxidation (to Zolmitriptan N-Oxide)

Zolmitriptan N-Oxide

  • Structure: Oxidation product of Zolmitriptan’s dimethylamino group to an N-oxide.
  • Molecular Formula : C₁₆H₂₁N₃O₃; Molecular Weight : 303.36 g/mol .
  • Not pharmacologically active as a 5-HT agonist but identified as a metabolite in quality control studies .

(4R)-Enantiomer of Zolmitriptan

  • Structure : Mirror-image enantiomer of Zolmitriptan with R-configuration.
  • Pharmacology : Lacks therapeutic efficacy in migraine treatment, underscoring the importance of stereochemistry in drug design .

Comparison with Other Oxazolidinone Derivatives

(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

  • Structure: Oxazolidinone substituted with a hydroxynaphthyl and morpholinyl group.
  • Key Differences :
    • The indole moiety is absent; instead, a naphthalene ring is present.
    • The morpholinyl group introduces a different pharmacophore, likely altering biological targets .

3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one

  • Structure : Indolone core with nitro and dimethylphenyl substituents.
  • Comparison: The oxazolidinone ring is replaced by a nitro-substituted indolone. Likely exhibits divergent biological activity due to nitro group’s electron-withdrawing effects .

Thiazolidin-4-one Derivatives

  • Structure: Sulfur-containing analog (thiazolidinone instead of oxazolidinone).
  • Impact: Thiazolidinones are associated with antimicrobial and antidiabetic activities, unlike the serotonin receptor focus of oxazolidinones .

Pharmacological and Industrial Relevance

  • Target Compound : The primary amine side chain may offer advantages in solubility but could reduce receptor affinity compared to Zolmitriptan. It may serve as a synthetic intermediate or prodrug .
  • Zolmitriptan Impurities : Related impurities like the dimer (C₃₈H₅₃N₇O₄, MW 671.87) highlight the need for rigorous quality control in API synthesis .

Preparation Methods

Oxazolidinone Ring Formation via Amino Alcohol Cyclization

The oxazolidin-2-one moiety is classically synthesized via cyclization of β-amino alcohols with carbonylating agents. For this compound, the strategy involves:

  • Synthesis of the Indolic Amino Alcohol Precursor :

    • 5-(Hydroxymethyl)-3-(2-aminoethyl)-1H-indole is prepared via Friedel-Crafts alkylation of 3-(2-aminoethyl)-1H-indole with formaldehyde under acidic conditions.

    • The hydroxyl group is activated using phosgene or 1,1′-carbonyldiimidazole (CDI) to form a reactive carbonate intermediate.

  • Cyclization to Oxazolidinone :

    • Intramolecular nucleophilic attack by the β-amino group on the activated carbonate yields the oxazolidin-2-one ring. This step is typically conducted in anhydrous dichloromethane or THF at 0–25°C, achieving yields of 65–78%.

Key Optimization Parameters :

  • Temperature Control : Excessive heat promotes decarboxylation or side reactions.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent drying.

Multi-Component Reaction (MCR) Approaches

Recent advances leverage MCRs to streamline synthesis. A representative protocol involves:

  • Reagents :

    • 3-(2-Aminoethyl)-1H-indole, paraformaldehyde, and chloroethylamine hydrochloride.

  • Mechanism :

    • In situ generation of an imine intermediate between the aminoethyl group and formaldehyde.

    • Nucleophilic substitution with chloroethylamine forms the oxazolidinone ring, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in DMF.

Reaction Conditions :

  • Time : 72 hours at 70°C.

  • Yield : 68% after column chromatography.

Advantages :

  • Avoids isolation of moisture-sensitive intermediates.

  • Scalable to gram quantities without significant yield erosion.

Solid-Phase Synthesis for High-Purity Applications

For impurity profiling (e.g., Zolmitriptan-related substances), solid-phase methods are preferred:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected 5-(hydroxymethyl)indole via ester linkage.

  • Stepwise Assembly :

    • Deprotection with piperidine/DMF.

    • Coupling with Boc-protected 2-aminoethylindole using HBTU/DIPEA.

    • Cyclization with diphosgene yields the oxazolidinone.

Performance Metrics :

  • Purity : >99% (HPLC).

  • Throughput : 12 compounds per batch.

Analytical and Regulatory Considerations

Impurity Control

The compound is a specified impurity in Zolmitriptan, necessitating strict control per ICH guidelines. Critical impurities include:

  • Des-aminoethyl analog : Arises from incomplete coupling during MCRs.

  • Ring-opened byproducts : Detected via LC-MS when cyclization is incomplete.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.45 (indole H-4), δ 4.25 (oxazolidinone CH₂), and δ 3.10 (aminoethyl CH₂).

  • IR : Strong absorption at 1745 cm⁻¹ (oxazolidinone C=O) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one, and what reaction conditions are critical for success?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example:

  • Indole functionalization : The 3-(2-aminoethyl)-1H-indole-5-yl moiety can be prepared via alkylation of indole derivatives using bromoethylamine or similar reagents under basic conditions (e.g., NaHCO₃ in DMF) .
  • Oxazolidinone formation : The oxazolidinone ring is constructed via cyclization of a β-amino alcohol intermediate using phosgene equivalents (e.g., triphosgene) in anhydrous dichloromethane .
  • Coupling : The indole and oxazolidinone units are linked via a Friedel-Crafts alkylation or Mannich reaction, often catalyzed by Lewis acids like BF₃·Et₂O .
    • Critical Conditions : Strict anhydrous conditions, controlled temperature (reflux in acetic acid for 3–5 hours), and stoichiometric ratios of reagents are essential to minimize side reactions .

Q. How is the structure of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and connectivity. For structurally similar oxazolidinones, single-crystal X-ray diffraction at 90–293 K resolves bond angles and torsional strain .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : A singlet at δ 4.2–4.5 ppm (oxazolidinone CH₂), aromatic indole protons (δ 6.8–7.5 ppm), and NH₂/OH exchangeable protons (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Carbonyl resonances (C=O) at ~155–165 ppm and quaternary carbons in the indole ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of indole and oxazolidinone moieties?

  • Variables to Test :

  • Catalysts : Compare BF₃·Et₂O vs. FeCl₃ for Friedel-Crafts efficiency. BF₃·Et₂O may improve regioselectivity for indole C5 alkylation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures (~120°C) .
  • Protecting groups : Temporary protection of the aminoethyl group (e.g., Boc) prevents unwanted side reactions during coupling .
    • Data-Driven Approach : Design a factorial experiment (e.g., Taguchi method) to assess interactions between solvent, catalyst, and temperature. Monitor yields via HPLC and characterize byproducts .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Case Study : If NMR suggests planar geometry but X-ray reveals puckered oxazolidinone rings:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can detect conformational flexibility (e.g., ring inversion) that averages signals at room temperature .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify dominant conformers in solution .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidases) based on the indole core’s electron-rich π-system .
  • ADMET profiling : SwissADME predicts solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) using the aminoethyl group’s basicity as a key variable .
    • Validation : Compare computational predictions with in vitro assays (e.g., microsomal stability tests) .

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